molecular formula C11H17N3O2 B8776466 tert-Butyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylcarbamate

tert-Butyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylcarbamate

Cat. No. B8776466
M. Wt: 223.27 g/mol
InChI Key: IWOWAGGYGQLSPM-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

To a solution of 162b (45 mg, 0.20 mmol) in dichloromethane (1.5 mL) was added trifluoroacetic acid (1 mL) at room temperature. The solution was stirred for 5 h. It was then concentrated under reduced pressure to afford 162c which was used in the next step without further purification. MS-ESI: [M+H]+ 124.3
Name
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]2[CH2:16][CH2:15][CH2:14][C:3]2=[CH:4][C:5]=1[NH:6]C(=O)OC(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[N:1]1[N:2]2[CH2:16][CH2:15][CH2:14][C:3]2=[CH:4][C:5]=1[NH2:6]

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
N=1N2C(=CC1NC(OC(C)(C)C)=O)CCC2
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N=1N2C(=CC1N)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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